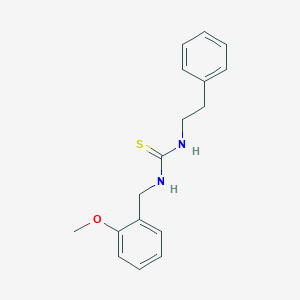![molecular formula C22H30ClN3O2 B215832 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CERC-501, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. By blocking the activity of the kappa opioid receptor, 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in regulating mood and reward.
Biochemical and Physiological Effects:
3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are areas of the brain that are involved in regulating mood and reward. It has also been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in regulating excitatory signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its selectivity for the kappa opioid receptor, which allows for more precise modulation of the receptor's activity. However, one limitation is that the exact mechanism of action of 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is its potential therapeutic effects in depression and anxiety disorders, where it may be able to modulate the activity of the kappa opioid receptor to improve mood and reduce stress. Another area of interest is its potential use in substance abuse disorders, where it may be able to reduce drug-seeking behavior by modulating the reward pathway in the brain. Further research is needed to fully understand the potential therapeutic effects of 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one and its mechanism of action.
Synthesemethoden
The synthesis method of 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves a series of chemical reactions that result in the formation of the final product. The exact details of the synthesis method have not been disclosed in the literature due to proprietary reasons.
Wissenschaftliche Forschungsanwendungen
3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders. Preclinical studies have shown that 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can modulate the activity of the kappa opioid receptor, which is involved in regulating mood, reward, and stress responses.
Eigenschaften
Produktname |
3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one |
|---|---|
Molekularformel |
C22H30ClN3O2 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
3-[2-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]ethylamino]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H30ClN3O2/c1-22(2)15-19(14-20(27)16-22)24-7-8-25-9-11-26(12-10-25)21(28)13-17-3-5-18(23)6-4-17/h3-6,14,24H,7-13,15-16H2,1-2H3 |
InChI-Schlüssel |
LZVNBQQXJXZLHM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)


![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)

![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)

